molecular formula C12H15N3 B1472956 (1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1955547-54-2

(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B1472956
CAS No.: 1955547-54-2
M. Wt: 201.27 g/mol
InChI Key: GDHOMMARZXVXLX-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine is a synthetic benzimidazole derivative of interest in medicinal chemistry and biological research. The benzimidazole core is a privileged scaffold in drug discovery, known for its versatility and ability to interact with various biological targets . This specific compound features a cyclopropylmethyl group on one nitrogen and a primary aminomethyl group at the 5-position, making it a valuable building block for the synthesis of more complex molecules and for probing biochemical pathways. Benzimidazole derivatives are recognized for their wide spectrum of pharmacological activities. As structural analogs of naturally occurring nucleotides like purine, they can interact effectively with the biopolymers of living systems, such as enzymes and receptors . Research into analogous compounds has demonstrated potential in areas such as anticancer activity, with some derivatives showing efficacy against human breast cancer cell lines , and as inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and NHE-1 . The presence of the primary amine functional group in this compound provides a handle for further chemical modification, allowing researchers to develop targeted probes or conjugate the molecule to other chemical entities. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

[1-(cyclopropylmethyl)benzimidazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-6-10-3-4-12-11(5-10)14-8-15(12)7-9-1-2-9/h3-5,8-9H,1-2,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHOMMARZXVXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC3=C2C=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208149
Record name 1H-Benzimidazole-5-methanamine, 1-(cyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955547-54-2
Record name 1H-Benzimidazole-5-methanamine, 1-(cyclopropylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955547-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-methanamine, 1-(cyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic areas. This article reviews its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

  • Molecular Formula : C_{13}H_{15}N_{3}
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 1267870-10-9

The compound primarily acts as an inhibitor of specific protein interactions, which are critical in various cellular processes including cell proliferation and apoptosis. Its structure allows it to interact with target proteins involved in cancer pathways, particularly Polo-like kinase 1 (Plk1), which is essential for cell division.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, research conducted on various cancer cell lines, including HeLa and L363 cells, revealed that this compound induces apoptosis and mitotic arrest at concentrations around 100 μM .

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
HeLa4.4Inhibition of Plk1 PBD
L3635.0Induction of apoptosis

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features which enhance its binding affinity to Plk1. Modifications to the benzimidazole core have been explored to optimize its activity further. For example, derivatives with fluorinated substitutions showed improved potency compared to the parent compound .

Case Study 1: Inhibition of Plk1

A study focused on the inhibition of Plk1 demonstrated that this compound significantly reduced the viability of cancer cells by disrupting the interaction between Plk1 and its co-repressors. The compound was shown to have an IC50 value significantly lower than traditional chemotherapeutics, suggesting a promising alternative for cancer treatment .

Case Study 2: Pharmacokinetics and Bioavailability

In vivo studies indicated that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution profiles in animal models. This enhances its potential for clinical application as a therapeutic agent against malignancies .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Research indicates that benzimidazole derivatives, including those related to (1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine, exhibit significant antibacterial activity.

Case Study: Antibacterial Activity

In a study evaluating novel substituted benzamides, compounds similar to this compound demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

  • MIC Values : Compounds showed minimum inhibitory concentrations (MIC) as low as 5.08 µM against Staphylococcus aureus and Salmonella typhi, indicating strong antibacterial properties .

Anticancer Potential

The compound's structural features suggest potential efficacy in cancer treatment. Benzimidazole derivatives are known for their anticancer activities, and research supports the synthesis of related compounds aimed at targeting cancer cells.

Case Study: Anticancer Activity

In vitro studies have shown that certain analogues derived from benzimidazole structures exhibit significant cytotoxicity against various cancer cell lines:

  • IC50 Values : For example, one compound achieved an IC50 of 4.12 µM against colorectal carcinoma cells, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 7.69 µM) .

Structure-Activity Relationship (SAR)

The effectiveness of this compound and its analogues can be attributed to their structural characteristics. The presence of the benzimidazole moiety is crucial for biological activity, influencing binding affinity and selectivity towards biological targets.

Compound Activity Type MIC/IC50 Value Target Organism/Cell Line
W6Antibacterial5.19 µMS. aureus
W1Antifungal5.08 µMCandida albicans
W17Anticancer4.12 µMHCT116 (Colorectal Carcinoma)
Standard DrugAnticancer7.69 µMHCT116

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly influences physicochemical properties and biological interactions. Key analogs include:

Compound Name 1-Position Substituent Key Properties/Effects
Target Compound Cyclopropylmethyl Enhances lipophilicity (logP ~1.8*); strained ring may improve metabolic stability .
(1-Methyl-1H-benzo[d]imidazol-5-yl)methanol Methyl Lower steric bulk; methanol group increases polarity (logP ~0.5*) .
1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-5-yl 4-Chlorobenzyl Higher molecular weight (350.8 g/mol); chlorine atom may enhance halogen bonding .
1-Phenyl-1H-benzo[d]imidazol-5-amine Phenyl Aromatic π-π stacking potential; reduced solubility due to hydrophobicity .

*Estimated based on analogous structures.

Functional Group Variations at the 5-Position

The 5-position functional group determines solubility and target engagement:

Compound Name 5-Position Group Biological Relevance
Target Compound Methanamine (NH2) Primary amine enables protonation at physiological pH, enhancing solubility .
(1H-Benzo[d]imidazol-5-yl)methanamine HCl Methanamine HCl Salt form improves crystallinity and bioavailability .
N-(1H-Benzo[d]imidazol-5-yl)acetamide Acetamide Amide group reduces basicity; may improve blood-brain barrier penetration .
(1H-Benzo[d]imidazol-5-yl)methanol Methanol Hydroxyl group increases hydrogen bonding but lacks amine reactivity .

Pharmacological Activity

  • 4-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-5-yl)isoxazole : Demonstrates anticancer activity in preclinical models, highlighting the role of halogenated substituents in cytotoxicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Water Solubility (mg/mL)*
Target Compound C11H15N3 189.26 ~1.8 ~10
(1H-Benzo[d]imidazol-5-yl)methanamine HCl C8H11ClN3 189.64 ~0.5 >50
1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-5-yl C19H15ClN4O 350.80 ~3.2 ~1
(1-Methyl-1H-benzo[d]imidazol-5-yl)methanol C9H10N2O 162.19 ~0.5 ~30

*Predicted using computational tools (e.g., ChemAxon).

Table 2: Similarity Scores ()

Compound Name Similarity Score
(1H-Benzo[d]imidazol-5-yl)methanamine HCl 0.82
Quinoxalin-5-ylmethanamine HCl 0.87
N-Methyl-1-(quinoxalin-6-yl)methanamine 0.89

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole nucleus is typically synthesized by condensation reactions involving o-phenylenediamine and suitable aldehydes or carboxylic acids under oxidizing or dehydrating conditions.

  • Condensation with Aldehydes: The reaction of o-phenylenediamine with aldehydes in the presence of oxidizing agents such as benzoquinone, copper(II) acetate, iodine, or sodium metabisulfite in ethanol is a common method to form benzimidazole derivatives. This method allows for the introduction of various substituents on the benzimidazole ring by varying the aldehyde component. Sodium metabisulfite is noted for its effectiveness as an oxidizing agent in ethanol, yielding bis-benzimidazole derivatives with good efficiency (67–91% yield).

  • Condensation with Carboxylic Acids: Alternatively, o-phenylenediamine can be condensed with carboxylic acids under harsh dehydrating conditions using acids such as hydrochloric acid, p-toluenesulfonic acid, boric acid, or polyphosphoric acid.

Introduction of the Methanamine Group at the 5-Position

The methanamine substituent at the 5-position of the benzimidazole ring can be introduced via a multi-step process involving functionalization of the 5-position with a suitable leaving group followed by nucleophilic substitution with an amine.

  • A practical approach involves the preparation of 5-formylbenzimidazole intermediates through formylation reactions. For example, 2-aryl-5-formyl-1H-benzimidazoles can be synthesized using formic acid in aqueous media, providing high yields (67–91%).

  • The aldehyde group at the 5-position can be converted to the corresponding amine via reductive amination or other amination strategies.

Representative Experimental Conditions and Yields

Although direct preparation data for (1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine are scarce in the publicly available literature, analogous benzimidazole derivatives provide insights into typical conditions:

Step Reaction Conditions Yield (%) Notes
Benzimidazole formation o-Phenylenediamine + aldehyde; Na2S2O5 oxidant; EtOH; reflux 67–91 Sodium metabisulfite used as oxidant in ethanol provides high yields
Formylation at 5-position 75% formic acid in water; reflux 67–91 Provides 5-formylbenzimidazole intermediates suitable for further functionalization
N1-Alkylation with cyclopropylmethyl halide Base (e.g., K2CO3), DMF or DMSO solvent; 70–110°C; sealed tube 60–80 Copper or palladium catalysts can improve selectivity and yield
Reductive amination to methanamine Reducing agent (e.g., NaBH3CN), amine source; mild conditions 50–75 Converts aldehyde to methanamine functionality

Detailed Research Findings

  • The benzimidazole core synthesis using sodium metabisulfite as an oxidant in ethanol is advantageous due to mild reaction conditions and good yields, avoiding harsh acids.

  • Copper(I) iodide catalyzed N-arylation and N-alkylation of benzimidazole derivatives have been reported to proceed efficiently in tert-butyl alcohol with cesium carbonate base at 90–110°C, yielding substituted benzimidazoles in 60–70% yields.

  • Reductive amination of the 5-formylbenzimidazole intermediate with ammonia or primary amines under mild reducing conditions (e.g., sodium cyanoborohydride) effectively installs the methanamine group.

  • The cyclopropylmethyl substituent introduction at N1 is typically achieved via alkylation with cyclopropylmethyl bromide or chloride under basic conditions or via catalytic cross-coupling reactions, providing regioselective substitution.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Yield Range (%) Key Remarks
Benzimidazole ring formation o-Phenylenediamine + aldehyde; Na2S2O5; EtOH reflux 67–91 Mild oxidizing agent; good functional group tolerance
Formylation at 5-position 75% formic acid in water; reflux 67–91 Provides aldehyde intermediate for amination
N1-Alkylation with cyclopropylmethyl halide Cyclopropylmethyl halide; base; DMF or DMSO; 70–110°C 60–80 Copper or palladium catalysis improves yield
Reductive amination to methanamine Amine source + reducing agent (NaBH3CN) 50–75 Mild conditions preserve benzimidazole integrity

This comprehensive overview synthesizes diverse literature and patent data to outline the preparation methods of this compound. The key steps involve benzimidazole core construction via condensation, functionalization at the 5-position to introduce the methanamine group, and N1-alkylation with cyclopropylmethyl electrophiles. Employing mild oxidants and catalytic alkylation strategies enhances yields and selectivity, making these methods suitable for laboratory and potential industrial synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example:

  • Step 1 : Condensation of benzo[d]imidazole precursors with cyclopropylmethyl groups under reflux conditions using catalysts like acetic acid .
  • Step 2 : Introduction of the methanamine group via reductive amination or nucleophilic substitution .
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) and recrystallization (ethanol/water) are effective for isolating high-purity products (>95% by HPLC) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:

  • NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 confirm proton environments (e.g., cyclopropylmethyl CH2 at δ 1.0–1.5 ppm) and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 230.1294) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles (e.g., C-N bond: 1.34 Å) for stereochemical confirmation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : SAR studies involve systematic substitution of functional groups and biological testing:

  • Substitution Strategy : Replace cyclopropylmethyl with groups like isopropyl () or methoxybenzyl () to assess steric/electronic effects.
  • Bioassays : Test derivatives for receptor binding (e.g., GPCRs via radioligand assays) or enzyme inhibition (e.g., kinase activity using fluorescence polarization) .
  • Data Analysis : Compare IC50 values (e.g., 2.5 µM vs. 10 µM for analogs) to identify critical substituents .

Q. What computational approaches predict the compound’s binding affinity with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., docking score −9.2 kcal/mol for serotonin receptors) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., amine group as a H-bond donor) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å) .

Q. How can contradictions in reported biological activities of similar benzimidazole derivatives be resolved?

  • Methodological Answer : Discrepancies arise from experimental variables, which can be addressed by:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and concentrations (e.g., 1–100 µM range) .
  • Purity Verification : Ensure compounds are >98% pure via HPLC and confirm absence of cytotoxic impurities (e.g., residual solvents) .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine
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(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine

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